methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Methyl 4-(methoxymethyl)-2-azabicyclo[211]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a bicyclic compound featuring a 2-azabicyclo[211]hexane core, which is a strained ring system
Properties
CAS No. |
2334476-78-5 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the [2+2] cycloaddition of suitable precursors under photochemical conditions . The reaction conditions often require the use of a mercury lamp and specialized glassware, making the process technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. the use of photochemistry and other advanced synthetic techniques suggests that production would require specialized equipment and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the methoxymethyl group with other functional groups.
Scientific Research Applications
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of specialized materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The strained bicyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same core structure but differ in their functional groups and substitutions.
Bicyclo[1.1.1]pentane derivatives: Another class of strained bicyclic compounds with similar applications in medicinal chemistry.
Uniqueness
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its specific functional groups and the presence of the azabicyclo[2.1.1]hexane core. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
